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molecular formula C7H5FN2 B164112 8-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-26-7

8-Fluoroimidazo[1,2-a]pyridine

Cat. No. B164112
M. Wt: 136.13 g/mol
InChI Key: ITBDFOMJMRICLZ-UHFFFAOYSA-N
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Patent
US04788185

Procedure details

2-Amino-3-fluoropyridine (21.1 g) is added to a solution of bromoacetaldehyde prepared from 74 g of bromoacetaldehyde diethylacetal, 18.5 ml of aqueous hydrogen bromide solution and 18.5 ml of water and made to react in the presence of sodium bicarbonate in aqueous ethanolic solution giving 12 g of the above-identified compound, bp. 91°-100° C./1-1.5 mmHg, which solidifies at room temperature.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:10][CH:11]=O.C(OC(OCC)CBr)C.Br.C(=O)(O)[O-].[Na+]>O>[F:8][C:7]1[C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
NC1=NC=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=O
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
18.5 mL
Type
reactant
Smiles
Br
Name
Quantity
18.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=2N(C=CC1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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